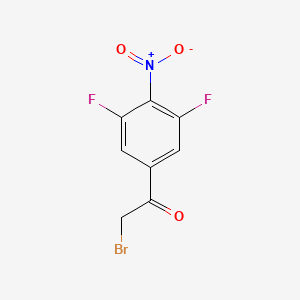

3',5'-Difluoro-4'-nitrophenacyl bromide

Description

3',5'-Difluoro-4'-nitrophenacyl bromide (molecular formula: C₈H₄BrF₂NO₃) is a halogenated aromatic ketone featuring a bromine atom at the α-position of the acetophenone core, nitro and fluorine substituents on the phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions and photoactivatable crosslinking applications due to its electron-deficient aromatic system . The fluorine atoms at the 3' and 5' positions enhance electrophilicity at the benzylic carbon, while the nitro group stabilizes negative charge buildup during reactions.

Properties

IUPAC Name |

2-bromo-1-(3,5-difluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGURKKLRZDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 3’,5’-difluoro-4’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-4’-nitrophenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The phenacyl moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.

Reduction: The major product is 3’,5’-difluoro-4’-aminoacetophenone.

Oxidation: Products include carboxylic acids and other oxidized phenacyl derivatives.

Scientific Research Applications

3’,5’-Difluoro-4’-nitrophenacyl bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and fluorine groups.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-4’-nitrophenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electron-withdrawing groups (fluorine and nitro) on the phenacyl moiety enhances its reactivity towards nucleophiles, facilitating substitution reactions. The bromine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key attributes of 3',5'-difluoro-4'-nitrophenacyl bromide with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Reactivity Profile |

|---|---|---|---|---|---|---|

| 3',5'-Difluoro-4'-nitrophenacyl bromide | Not available | C₈H₄BrF₂NO₃ | 280.04 (calculated) | Not reported | Bromo, nitro, 3',5'-difluoro | High electrophilicity; photoactive |

| 4'-Nitrophenacyl bromide | 99-81-0 | C₈H₆BrNO₃ | 244.04 | 94–99 | Bromo, nitro | Moderate electrophilicity |

| 2',3'-Difluoro-5'-nitrophenacyl bromide | 1807183-56-7 | C₈H₄BrF₂NO₃ | 280.04 | Not reported | Bromo, nitro, 2',3'-difluoro | Steric hindrance at ortho positions |

Key Observations :

- Electronic Effects : The 3',5'-difluoro substitution in the target compound creates a para-nitro, meta-fluoro electronic environment, amplifying electron withdrawal compared to 4'-nitrophenacyl bromide. This increases its reactivity in SN₂ reactions (e.g., with thiols or amines) .

- Steric Considerations: Unlike 2',3'-difluoro-5'-nitrophenacyl bromide (), the 3',5'-difluoro isomer avoids steric clashes between fluorine and the bromoacetophenone group, enabling better accessibility for nucleophilic attack .

- Thermal Stability : 4'-Nitrophenacyl bromide (melting point 94–99°C) likely has higher crystallinity than fluorinated analogs due to reduced molecular symmetry in the latter .

Research Findings and Challenges

- Synthesis Challenges: Fluorinated nitro compounds require precise control of reducing agents (e.g., SnCl₂ in ethanol, as in ) to avoid over-reduction of nitro groups. The instability of intermediates (e.g., diamines) complicates purification .

- Crystallography : While highlights crystal engineering in brominated aromatics, fluorinated analogs like 3',5'-difluoro-4'-nitrophenacyl bromide remain understudied in solid-state analyses, likely due to their ionic interaction-driven amorphous tendencies .

Biological Activity

3',5'-Difluoro-4'-nitrophenacyl bromide (DFNPB) is an organic compound characterized by its unique combination of functional groups, including two fluorine atoms, a nitro group, and a bromine atom attached to a phenacyl moiety. This structure enhances its reactivity and versatility in biological applications, particularly in enzyme studies and biochemical research.

- Molecular Formula : C₈H₄BrF₂NO₃

- Molecular Weight : 164.03 g/mol

- Functional Groups : Nitro group (-NO₂), Fluorine atoms (-F), Bromine atom (-Br)

Synthesis

DFNPB is synthesized through the bromination of 3',5'-difluoro-4'-nitroacetophenone using bromine in solvents such as acetic acid or chloroform. This reaction is typically conducted at low temperatures to control the rate of bromination and minimize side reactions.

Enzyme Mechanisms

DFNPB has been utilized extensively in biological studies to investigate enzyme mechanisms. Its reactive functional groups allow it to modify biological molecules, making it a valuable tool in biochemical research. The compound acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms .

Interaction with Biological Molecules

The electron-withdrawing nature of the fluorine and nitro groups enhances DFNPB's reactivity, allowing it to participate in nucleophilic substitution reactions. The bromine atom serves as a leaving group, enabling the introduction of new functional groups into biological molecules. This property is particularly useful in the design of enzyme inhibitors and probes for studying biological pathways involving nitro and fluorine groups .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of certain enzymes, DFNPB was shown to effectively modify active sites through covalent bonding. The compound's ability to react with nucleophilic residues in enzymes provided insight into the structure-activity relationship (SAR) of enzyme inhibitors. This study demonstrated that varying the concentration of DFNPB directly influenced the rate of enzyme activity, highlighting its potential as a research tool in drug development.

Case Study 2: Biochemical Pathways

Another research effort explored DFNPB's role in modulating specific biochemical pathways. By using DFNPB as a probe, researchers were able to trace metabolic pathways involving nitro and fluorinated compounds. The results indicated that DFNPB could impact signaling pathways associated with oxidative stress responses, suggesting its utility in studying diseases linked to oxidative damage .

Research Findings

| Study | Findings |

|---|---|

| Enzyme Kinetics | DFNPB modifies enzyme activity through covalent interactions, impacting kinetic parameters significantly. |

| Metabolic Pathways | Influences on oxidative stress responses were observed when DFNPB was introduced into cellular models. |

| Structure-Activity Relationships | Variations in DFNPB concentration led to different inhibition profiles across various enzymes, indicating its versatility as an inhibitor. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.